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Compound of Interest

Compound Name: Tiglaldehyde

Cat. No.: B044138 Get Quote

Introduction: Tiglaldehyde, systematically known as (2E)-2-methyl-2-butenal, is a valuable and

reactive α,β-unsaturated aldehyde that serves as a versatile intermediate in organic synthesis.

Its conjugated system, comprising a carbonyl group and a carbon-carbon double bond, along

with a methyl substituent, provides multiple reactive sites for a variety of chemical

transformations. This unique structural feature makes it a crucial building block in the synthesis

of a wide array of organic molecules, ranging from fragrances and flavorings to complex natural

products and pharmaceuticals. This document provides detailed application notes and

experimental protocols for key reactions involving tiglaldehyde, aimed at researchers,

scientists, and professionals in drug development.

Key Applications of Tiglaldehyde
Tiglaldehyde's reactivity allows its participation in a multitude of synthetic transformations,

including:

Total Synthesis of Natural Products: It has been notably used as a starting material in the

concise total synthesis of complex bioactive molecules like (-)-7-demethylpiericidin A1.[1]

Synthesis of Pheromones: It serves as a precursor for the synthesis of insect pheromones.

Formation of Heterocyclic Compounds: Tiglaldehyde is a valuable precursor for the

synthesis of various heterocyclic systems, such as pyrans and pyrazolines.
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Carbon-Carbon Bond Forming Reactions: Its electrophilic nature at both the carbonyl carbon

and the β-carbon of the double bond makes it an excellent substrate for various C-C bond-

forming reactions, including aldol condensations, Michael additions, Wittig reactions, and

Diels-Alder reactions.

Experimental Protocols and Key Reactions
This section details the experimental protocols for several key reactions where tiglaldehyde
acts as a crucial intermediate.

Total Synthesis of (-)-7-Demethylpiericidin A1
Tiglaldehyde serves as a key starting material in the asymmetric total synthesis of the natural

product (-)-7-demethylpiericidin A1. A pivotal step in this synthesis is a titanium(II)-mediated

cyclization of a (silyloxy)enyne derived from tiglaldehyde.[1][2]

Logical Workflow for the Initial Steps in the Synthesis of (-)-7-Demethylpiericidin A1 from

Tiglaldehyde:
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Caption: Initial synthetic strategy for (-)-7-demethylpiericidin A1.

Experimental Protocol: Synthesis of the (Silyloxy)enyne Intermediate from Tiglaldehyde

This protocol is adapted from the initial steps of the total synthesis of (-)-7-demethylpiericidin

A1.[1][2]

Reagents and Materials:
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Tiglaldehyde

Chiral propargyl silane reagent

Lewis acid (e.g., TiCl₄)

Silylating agent (e.g., TBSCl)

Base (e.g., imidazole)

Anhydrous solvent (e.g., dichloromethane, DMF)

Standard glassware for anhydrous reactions

Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure: a. To a solution of the chiral propargyl silane in anhydrous dichloromethane at

-78 °C under an inert atmosphere, add the Lewis acid dropwise. b. After stirring for 15

minutes, add a solution of tiglaldehyde in dichloromethane dropwise. c. Stir the reaction

mixture at -78 °C for 2 hours, then quench with a saturated aqueous solution of sodium

bicarbonate. d. Allow the mixture to warm to room temperature and extract the aqueous layer

with dichloromethane. e. Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure. f. Purify the resulting alcohol by flash column

chromatography. g. Dissolve the purified alcohol in anhydrous DMF. Add imidazole and the

silylating agent. h. Stir the reaction mixture at room temperature until the reaction is

complete (monitored by TLC). i. Quench the reaction with water and extract with diethyl

ether. j. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure. k. Purify the crude product by flash column

chromatography to yield the desired (silyloxy)enyne.

Quantitative Data:
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Step Product Yield (%)
Diastereomeric
Ratio

Propargylation
Homo-propargylic

alcohol
85 >95:5

Silylation (Silyloxy)enyne 98 -

Aldol Condensation
The aldol condensation of tiglaldehyde with a ketone, such as acetone, proceeds under basic

conditions to form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated

ketone. This reaction is a classic method for carbon-carbon bond formation.

Experimental Workflow for Aldol Condensation:

Tiglaldehyde
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Acetone Base (e.g., NaOH)
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Caption: General workflow for the aldol condensation of tiglaldehyde.

Experimental Protocol: Aldol Condensation of Tiglaldehyde with Acetone

Reagents and Materials:

Tiglaldehyde

Acetone
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Sodium hydroxide (NaOH)

Ethanol

Water

Standard laboratory glassware

Magnetic stirrer

Procedure: a. Dissolve sodium hydroxide in water to prepare a 10% aqueous solution. b. In a

round-bottom flask, dissolve tiglaldehyde in ethanol. c. Add an excess of acetone to the

flask. d. Cool the mixture in an ice bath and slowly add the sodium hydroxide solution

dropwise with vigorous stirring. e. Allow the reaction to stir at room temperature for 4-6

hours. f. Neutralize the reaction mixture with dilute hydrochloric acid. g. Extract the product

with diethyl ether. h. Wash the organic layer with brine, dry over anhydrous magnesium

sulfate, and concentrate under reduced pressure. i. Purify the product by column

chromatography on silica gel.

Quantitative Data (Representative):

Reactant 2 Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Acetone NaOH
Ethanol/Wate

r
25 5 75-85

2-Butanone KOH Methanol 25 6 70-80

Michael Addition (Conjugate Addition)
Tiglaldehyde, being an α,β-unsaturated aldehyde, is an excellent Michael acceptor. It can

react with a variety of nucleophiles, such as nitroalkanes, in a conjugate addition reaction.

Experimental Protocol: Michael Addition of Nitromethane to Tiglaldehyde

Reagents and Materials:
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Tiglaldehyde

Nitromethane

A basic catalyst (e.g., triethylamine or DBU)

Anhydrous solvent (e.g., acetonitrile)

Standard glassware for anhydrous reactions

Magnetic stirrer and inert atmosphere setup

Procedure: a. To a solution of tiglaldehyde in anhydrous acetonitrile under an inert

atmosphere, add an excess of nitromethane. b. Add a catalytic amount of the base (e.g.,

DBU, 10 mol%). c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor

the reaction progress by TLC. e. Upon completion, concentrate the reaction mixture under

reduced pressure. f. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Nucleophile Catalyst Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Nitromethane DBU Acetonitrile 25 18 80-90

Thiophenol Et₃N CH₂Cl₂ 0 to 25 4 >90

Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.

Tiglaldehyde can be reacted with a variety of phosphorus ylides to extend its carbon chain and

introduce a new double bond. The stereochemical outcome of the reaction is dependent on the

nature of the ylide used.

Experimental Workflow for Wittig Reaction:
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Caption: General workflow for the Wittig reaction of tiglaldehyde.

Experimental Protocol: Wittig Reaction of Tiglaldehyde with a Stabilized Ylide

Reagents and Materials:

Tiglaldehyde

(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

Anhydrous solvent (e.g., toluene)

Standard glassware for anhydrous reactions

Magnetic stirrer and inert atmosphere setup

Procedure: a. In a round-bottom flask under an inert atmosphere, dissolve

(carbethoxymethylene)triphenylphosphorane in anhydrous toluene. b. Add a solution of

tiglaldehyde in anhydrous toluene to the ylide solution. c. Heat the reaction mixture to reflux

for 6-12 hours. d. Monitor the reaction by TLC. e. After cooling to room temperature,
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concentrate the reaction mixture. f. Purify the crude product by column chromatography to

separate the desired alkene from triphenylphosphine oxide.

Quantitative Data (Representative):

Ylide Base Solvent
Temperat
ure (°C)

Time (h) Yield (%) E/Z Ratio

(Carbethox

ymethylene

)triphenylp

hosphoran

e

- Toluene 110 8 85-95 >95:5

Methyltriph

enylphosp

honium

bromide

n-BuLi THF -78 to 25 3 70-80 10:90

Diels-Alder Reaction
As an electron-deficient dienophile, tiglaldehyde can participate in [4+2] cycloaddition

reactions with electron-rich dienes to form six-membered rings, which are common scaffolds in

many natural products.

Experimental Protocol: Diels-Alder Reaction of Tiglaldehyde with a Diene

Reagents and Materials:

Tiglaldehyde

An electron-rich diene (e.g., Danishefsky's diene or Brassard's diene)

Lewis acid catalyst (optional, e.g., ZnCl₂)

Anhydrous solvent (e.g., toluene or dichloromethane)

Standard glassware for anhydrous reactions
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Magnetic stirrer and inert atmosphere setup

Procedure: a. To a solution of tiglaldehyde in the chosen anhydrous solvent under an inert

atmosphere, add the diene. b. If a catalyst is used, add it to the reaction mixture. c. Stir the

reaction at the desired temperature (from room temperature to reflux, depending on the

diene's reactivity). d. Monitor the reaction progress by TLC or GC-MS. e. Upon completion,

quench the reaction (if a catalyst was used) and concentrate the solvent. f. Purify the

resulting cycloadduct by column chromatography.

Quantitative Data (Representative):

Diene Catalyst Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Endo/Exo
Ratio

Cyclopenta

diene
None

Dichlorome

thane
25 4 80-90 >90:10

Danishefsk

y's Diene
ZnCl₂ Toluene 80 12 75-85

>95:5

(regioselec

tivity)

Conclusion
Tiglaldehyde is a highly valuable and versatile C5 building block in organic synthesis. Its rich

chemistry, stemming from the conjugated aldehyde functionality, allows for its use in a wide

range of transformations to construct complex molecular architectures. The protocols provided

herein serve as a guide for researchers to harness the synthetic potential of this important

intermediate in their own research endeavors, particularly in the fields of natural product

synthesis and drug discovery. The continued exploration of tiglaldehyde's reactivity is

expected to lead to the development of novel synthetic methodologies and the efficient

construction of new and valuable organic molecules.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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